molecular formula C10H9FO3 B6604725 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid CAS No. 2770545-77-0

2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid

Cat. No.: B6604725
CAS No.: 2770545-77-0
M. Wt: 196.17 g/mol
InChI Key: ZWTALGYHNMEILT-UHFFFAOYSA-N
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Description

The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities and presence in numerous biologically active natural and synthetic compounds . Benzofuran derivatives have been extensively studied for their potential in anticancer research, with some compounds demonstrating mechanisms of action that include inhibiting mutant epidermal growth factor receptors (EGFR) and inducing apoptosis in various human cancer cell lines . Beyond oncology, this class of compounds exhibits a broad spectrum of other research applications, including anti-inflammatory, antimicrobial, and antioxidant activities . The specific substitution of a fluorine atom and an acetic acid moiety on the dihydrobenzofuran core structure of 2-(5-Fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid makes it a valuable intermediate for researchers. It can be utilized in the design and synthesis of novel molecules to explore structure-activity relationships and develop potential therapeutic agents for multifactorial diseases . The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the acetic acid group provides a handle for further chemical functionalization, such as amide coupling, to create diverse compound libraries for biological screening.

Properties

IUPAC Name

2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-1-2-8-6(3-7)5-14-9(8)4-10(12)13/h1-3,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTALGYHNMEILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include basic or acidic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring enhances its binding affinity to certain receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or proteins, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Sulfur Substituents: Methylsulfanyl (SMe) and isopropylsulfanyl (S-iPr) groups at the 3-position contribute to hydrophobic interactions and influence crystal packing via weak non-covalent interactions (e.g., C–H⋯S) .
  • Dihydro vs.

Pharmacological Implications

  • Hydrogen Bonding : The carboxylic acid group in 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid facilitates dimerization via O–H⋯O interactions, a feature shared with bromo and methylsulfanyl analogs. This dimerization may influence membrane permeability and target engagement .
  • Bioisosteric Replacements : Replacing 5-F with 5-Cl (e.g., 2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid, CAS 1135492-13-5) maintains similar electronic effects but alters steric and metabolic properties .
  • Toxicity Profiles : Fluorinated derivatives generally exhibit lower acute toxicity compared to chlorinated analogs, as seen in hazard statements (e.g., H315-H319-H335 for methyl-dihydro analogs vs. more severe hazards for chloro derivatives) .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid?

The synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example, analogous compounds are synthesized via hydrolysis of ester precursors under acidic or basic conditions, as seen in the preparation of 2-(3-ethylsulfanyl-5-fluoro-benzofuran-2-yl)acetic acid . Key steps include:

  • Cyclization : Formation of the benzofuran core using reagents like ACE-Cl (1-(3-chloropropyl)-2,2-azabicyclo[2.2.2]octanium chloride) in dichloroethane under reflux .
  • Hydrolysis : Conversion of ester intermediates to carboxylic acids using NaOH or HCl .
  • Optimization : Precise control of reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry to minimize by-products .

Q. How is the compound characterized structurally and spectroscopically?

A combination of techniques ensures accurate characterization:

  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., O–H⋯O interactions forming centrosymmetric dimers), and π-π stacking (Cg⋯Cg distances ~3.68 Å) .
  • NMR spectroscopy : Confirms substituent positions (e.g., fluorine at C5 in benzofuran) and acetic acid moiety integration .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks for analogs with MW ~212–232 g/mol) .

Q. What role do substituents (e.g., fluorine, sulfanyl groups) play in synthetic challenges?

Substituents influence reactivity and stability:

  • Fluorine : Enhances electron-withdrawing effects, requiring milder conditions for cyclization to avoid defluorination .
  • Sulfanyl groups : May necessitate protective strategies (e.g., ethylsulfanyl in intermediates) to prevent oxidation during hydrolysis .

Advanced Research Questions

Q. How do crystallographic parameters inform molecular packing and stability?

Crystal structures reveal intermolecular interactions critical for stability:

  • Hydrogen bonding : Carboxylic acid groups form O–H⋯O bonds (distance ~2.65 Å), creating dimeric units .
  • π-π interactions : Aromatic stacking along the b-axis (offset ~3.68 Å) stabilizes the lattice .
  • Torsional angles : Substituents like ethylsulfanyl induce deviations (C–S–C angles ~100°) affecting conformation .

Q. How can discrepancies in crystallographic or spectroscopic data be resolved?

Discrepancies often arise from polymorphism or experimental conditions:

  • R factor analysis : Refinement residuals (e.g., R = 0.047, wR = 0.113) guide validation of structural models .
  • Comparative spectroscopy : Cross-referencing NMR (e.g., δ ~12.5 ppm for COOH) and IR (C=O stretch ~1700 cm⁻¹) ensures consistency .
  • DFT calculations : Validate geometric parameters (bond lengths/angles) against crystallographic data .

Q. What structure-activity relationships (SAR) are hypothesized for pharmacological activity?

While direct data on the compound is limited, analogs suggest:

  • Fluorine substitution : Enhances bioavailability and target binding (e.g., protease-activated receptor interactions) .
  • Benzofuran scaffold : Contributes to π-stacking with aromatic residues in enzyme active sites .
  • Acetic acid moiety : Facilitates hydrogen bonding with catalytic lysine or arginine residues .

Q. How does this compound compare to structurally similar benzofuran derivatives in biological assays?

Comparative studies highlight:

  • Enhanced activity : Fluorinated derivatives show improved IC₅₀ values (e.g., 5-fluoro vs. 5-methyl analogs in enzyme inhibition) .
  • Metabolic stability : Fluorine reduces cytochrome P450-mediated degradation compared to non-halogenated analogs .
  • Toxicity profiles : Sulfonyl or sulfanyl groups may increase cytotoxicity, necessitating structural optimization .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for cyclization to prevent side reactions .
  • Crystallization : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
  • Data Validation : Cross-check spectroscopic results with computational models (e.g., Gaussian09 for NMR chemical shifts) .

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